
(S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide
説明
(S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide, commonly known as AFM13, is a synthetic small molecule that has attracted attention in scientific research due to its potential therapeutic applications. AFM13 is a bispecific antibody that binds to both CD30 and CD16A receptors, making it a promising candidate for the treatment of various CD30-positive malignancies.
作用機序
AFM13 functions as a bispecific antibody that binds to both CD30 and CD16A receptors. CD30 is a cell surface protein that is overexpressed in various malignancies, while CD16A is expressed on the surface of natural killer cells. Binding of AFM13 to CD30 leads to the activation of natural killer cells through CD16A, resulting in the destruction of tumor cells.
Biochemical and Physiological Effects:
AFM13 has been shown to induce natural killer cell-mediated cytotoxicity against CD30-positive tumor cells in vitro and in vivo. In addition, AFM13 has been shown to enhance the effectiveness of other therapies, such as checkpoint inhibitors and chemotherapy. AFM13 has also been shown to have a favorable safety profile in clinical trials, with no dose-limiting toxicities reported.
実験室実験の利点と制限
AFM13 has several advantages for lab experiments, including its ability to induce natural killer cell-mediated cytotoxicity against CD30-positive tumor cells and its potential to enhance the effectiveness of other therapies. However, AFM13 has limitations in terms of its specificity for CD30-positive cells and its potential to induce off-target effects.
将来の方向性
AFM13 has several potential future directions, including its use in combination therapies for CD30-positive malignancies and its potential as a treatment for other CD30-positive diseases. In addition, further research is needed to optimize the dosing and administration of AFM13 and to identify biomarkers that can predict response to therapy. Finally, the development of next-generation bispecific antibodies that target multiple receptors may further enhance the therapeutic potential of AFM13.
科学的研究の応用
AFM13 has been extensively studied for its potential therapeutic applications in CD30-positive malignancies such as Hodgkin's lymphoma, anaplastic large cell lymphoma, and cutaneous T-cell lymphoma. AFM13 works by binding to both CD30 and CD16A receptors, leading to the activation of natural killer cells and subsequent destruction of tumor cells. In preclinical studies, AFM13 has demonstrated significant antitumor activity and has shown promise in overcoming resistance to other therapies.
特性
IUPAC Name |
(2S)-2-amino-N-(2-fluoro-4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-6-3-4-9(8(11)5-6)13-10(14)7(2)12/h3-5,7H,12H2,1-2H3,(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYLFDYWWCUFGE-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)[C@H](C)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



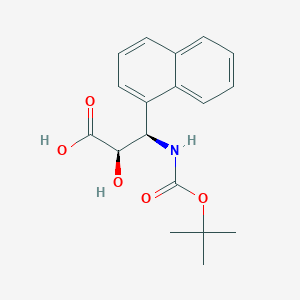

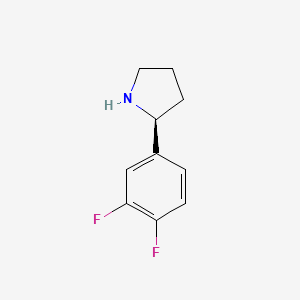
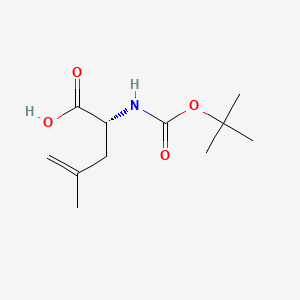
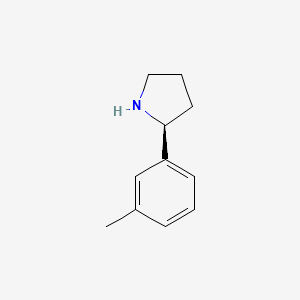

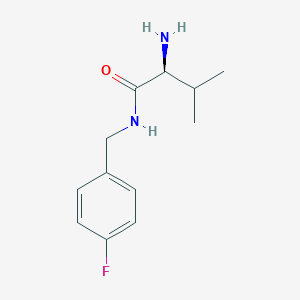
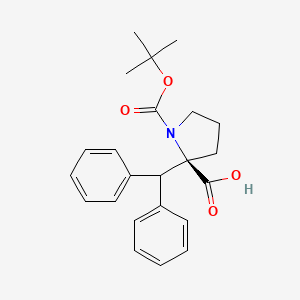


![(2S)-2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B3223395.png)
![(2S)-2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide](/img/structure/B3223396.png)

